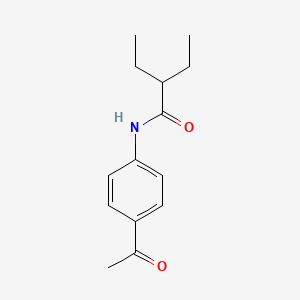

N-(4-acetylphenyl)-2-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-ethylbutanamide, also known as acetophenone butanamide, is an organic compound with a molecular formula of C13H19NO2. It is a colorless to yellow-brown liquid with a faint aromatic odor. Acetophenone butanamide is a synthetic compound that is used in a variety of applications, including medical and scientific research.

Scientific Research Applications

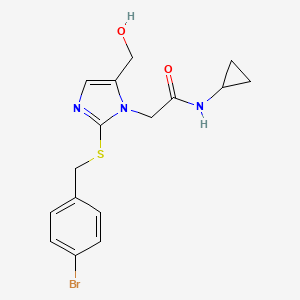

- Carbonic Anhydrase (CA) Inhibition : N-(4-acetylphenyl)-2-ethylbutanamide derivatives exhibit potent inhibition against carbonic anhydrases (hCAs). These enzymes play a crucial role in maintaining acid-base balance and are potential drug targets for conditions like glaucoma and epilepsy .

- Acetylcholinesterase (AChE) Inhibition : The synthesized imidazolium salts also demonstrate highly effective inhibition of acetylcholinesterase, an enzyme involved in neurotransmission. AChE inhibitors are relevant in treating Alzheimer’s disease and other neurodegenerative disorders .

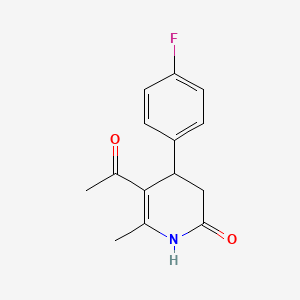

- N-(4-acetylphenyl)-2-ethylbutanamide derivatives exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest potential applications in antimicrobial therapies .

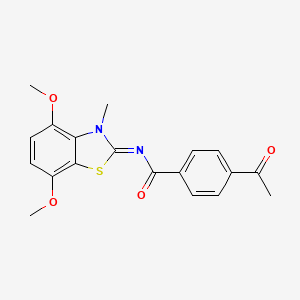

- Although not directly studied for anti-inflammatory effects, related compounds with similar structural features have demonstrated anti-inflammatory activity. Further investigation could explore the potential of N-(4-acetylphenyl)-2-ethylbutanamide in modulating inflammatory responses .

- N-heterocyclic carbene (NHC) ligands, including imidazoles, have gained attention in coordination chemistry. Their stability and reactivity make them promising ligands for transition metal complexes. NHCs could find applications in catalysis, materials science, and bioinorganic chemistry .

- Molecular docking studies and ADMET-based approaches suggest that N-(4-acetylphenyl)-2-ethylbutanamide derivatives could serve as potential drug candidates. These computational methods predict binding interactions and assess drug-like properties, aiding in drug discovery .

Enzyme Inhibition Activities

Antibacterial Activity

Anti-Inflammatory Properties

Biological Ligands and Metal Complexes

Prospects for Drug Development

properties

IUPAC Name |

N-(4-acetylphenyl)-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-11(5-2)14(17)15-13-8-6-12(7-9-13)10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBJBZRINDBYKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-ethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2442520.png)

![2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442522.png)

![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)

![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2442539.png)